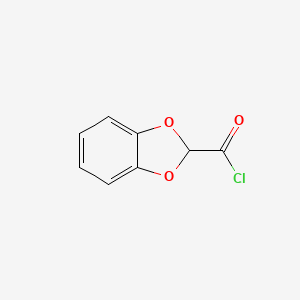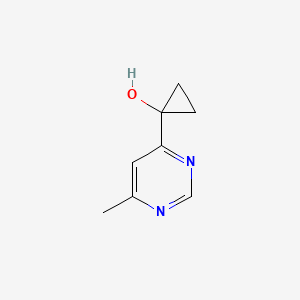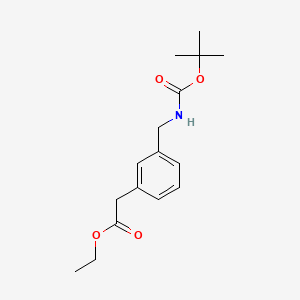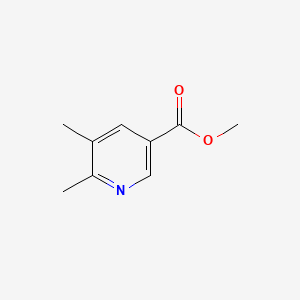
FeTPPS
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FeTPPS (5,10,15,20-tetrakis (4-sulfonatophenyl) porphyrin iron III chloride) is a metalloporphyrin that belongs to a group of compounds known as peroxynitrite decomposition catalysts . It is highly effective in catalyzing the decomposition of peroxynitrite, reducing its toxic effects in vivo and in vitro . It has significant therapeutic potential in peroxynitrite-related diseases .
Molecular Structure Analysis
FeTPPS is a ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro . It serves as a selective peroxynitrite scavenger and decomposition catalyst .
Chemical Reactions Analysis
FeTPPS effectively catalyzes the decomposition of peroxynitrite without affecting sperm viability at concentrations up to 50 μmol/L . Furthermore, FeTPPS mitigates the deleterious effects of nitrosative stress on all sperm parameters analyzed .
Physical And Chemical Properties Analysis
FeTPPS is a solid substance with a brown to black color . It has a molecular weight of 1024.27 and a molecular formula of C44H28ClFeN4O12S4 . It is water-soluble .
科学的研究の応用
Peroxynitrite Decomposition Catalyst
FeTPPS is a ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro . It serves as a selective peroxynitrite scavenger and decomposition catalyst . This property makes it highly effective in reducing the toxic effects of peroxynitrite .
Cytoprotection
FeTPPS provides cytoprotection against peroxynitrite . It has been found to have a significant therapeutic potential in peroxynitrite-related diseases .
Reducing Nitrosative Stress in Human Spermatozoa
Excessive levels of reactive nitrogen species (RNS), such as peroxynitrite, promote nitrosative stress, which is an important cause of impaired sperm function . FeTPPS has been shown to ameliorate nitrosative stress in human spermatozoa .
Improving Sperm Quality
FeTPPS has been found to reduce deterioration in sperm quality (motility, ATP production, mitochondrial function, viability and DNA integrity) and cell death . It has been suggested as a useful agent to reduce the storage-dependent ageing processes associated with semen preservation .
Therapeutic Potential in Peroxynitrite-Related Diseases
FeTPPS has significant therapeutic potential in peroxynitrite-related diseases . Its effects on human spermatozoa under nitrosative stress have been described in detail .
Reducing Toxic Effects of Peroxynitrite
The metalloporphyrin FeTPPS is highly effective in catalyzing the decomposition of peroxynitrite, reducing its toxic effects in vivo and in vitro .
将来の方向性
FeTPPS has significant therapeutic potential in peroxynitrite-related diseases . It could be a promising agent for the treatment of Type 2 diabetes . Its effects on human spermatozoa under nitrosative stress have been described, highlighting its potential in reducing the negative impact of nitrosative stress in semen samples with high RNS levels .
特性
| { "Design of the Synthesis Pathway": "FeTPPS can be synthesized by the condensation reaction of tetraphenylporphyrin with iron chloride. The reaction can be carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then purified by column chromatography to obtain the pure product.", "Starting Materials": [ "Tetraphenylporphyrin", "Iron chloride", "Sodium hydroxide or potassium hydroxide", "Solvent (e.g. dichloromethane, chloroform)" ], "Reaction": [ "Dissolve tetraphenylporphyrin in a solvent such as dichloromethane or chloroform.", "Add iron chloride to the solution and stir for several hours.", "Add a strong base such as sodium hydroxide or potassium hydroxide to the reaction mixture.", "Stir the mixture for several hours to allow for the condensation reaction to occur.", "Filter the mixture to remove any insoluble impurities.", "Purify the product by column chromatography using a suitable solvent system.", "Collect the pure FeTPPS product and dry under vacuum." ] } | |
CAS番号 |
90384-82-0 |
製品名 |
FeTPPS |
分子式 |
C44H28ClFeN4O12S4 |
分子量 |
1024.259 |
IUPAC名 |
iron(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |
InChI |
InChI=1S/C44H28N4O12S4.ClH.Fe/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |
InChIキー |
HTJVCSCYYTXCSQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Fe+3] |
外観 |
Assay:≥95%A crystalline solid |
同義語 |
(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonato]](6-)-N21,N22,N23,N24]-ferrate(4-) Tetrahydrogen; _x000B_(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of FeTPPS?
A1: FeTPPS acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a potent oxidant and nitrating agent. [, , ] It accelerates the conversion of peroxynitrite into less reactive species like nitrate, thus mitigating its harmful effects. [, ]
Q2: How does FeTPPS impact insulin sensitivity in high-fat diet-fed mice?
A2: FeTPPS treatment in high-fat diet-fed mice improves insulin sensitivity by normalizing fasting plasma glucose and insulin levels. [, ] This effect is linked to the restoration of insulin signaling and increased insulin-stimulated glucose uptake in skeletal muscle tissue. []
Q3: Does FeTPPS influence nerve growth factor (NGF) signaling?
A3: Yes, research suggests that FeTPPS prevents diabetes-induced retinal neurodegeneration by protecting NGF survival signaling. [, ] It achieves this by preventing tyrosine nitration of the TrkA receptor, thereby restoring NGF's ability to activate downstream survival pathways. []
Q4: What is the molecular formula and weight of FeTPPS?
A4: The molecular formula of FeTPPS is C44H24FeN4O12S4 • xCl. The molecular weight varies slightly depending on the counterion and hydration state, but it is approximately 1050 g/mol.
Q5: What spectroscopic techniques are commonly used to characterize FeTPPS?
A5: Researchers employ various spectroscopic methods to characterize FeTPPS, including:
- UV-Vis Spectroscopy: To analyze the characteristic absorption bands of the porphyrin ring, providing insights into its electronic structure and aggregation state. [, , ]
- Fluorescence Spectroscopy: To study the emission properties of FeTPPS, which can be influenced by its environment and interactions with other molecules. []
- NMR Spectroscopy: To investigate the structure and dynamics of FeTPPS in solution, providing information about its interactions with solvents and other molecules. [, ]
- Raman Spectroscopy: To probe the vibrational modes of FeTPPS, offering insights into its structure, bonding, and interactions with other materials. []
Q6: Can FeTPPS be immobilized on solid supports, and how does this impact its stability and catalytic activity?
A6: Yes, FeTPPS can be immobilized on various solid supports, including silica and polymers. [, ] Immobilization enhances its stability and reusability while preserving its catalytic activity for reactions like the oxidation of organic pollutants. []
Q7: How does pH affect the aggregation behavior of FeTPPS?
A7: FeTPPS aggregation is pH-dependent. At pH values above 4, FeTPPS tends to form aggregates, potentially through μ-oxo-bridging. Acidification to pH values below 4 promotes the dissociation of aggregates into monomers. []
Q8: What types of chemical reactions can FeTPPS catalyze?
A8: Besides peroxynitrite decomposition, FeTPPS exhibits catalytic activity in various reactions, including:
- Oxidation Reactions: FeTPPS, in conjunction with oxidants like hydrogen peroxide, can catalyze the degradation of organic pollutants like halogenated phenols. [, ]
- NADH Oxidation: FeTPPS can act as an electrocatalyst, lowering the overpotential for NADH oxidation and facilitating its use in bioelectrochemical systems. []
Q9: What factors influence the catalytic efficiency of FeTPPS in these reactions?
A9: Several factors influence FeTPPS catalytic efficiency, including:
- pH: The pH of the reaction medium affects FeTPPS aggregation state, which, in turn, impacts its catalytic activity. []
- Presence of other molecules: Molecules like humic acids can interact with FeTPPS and influence its catalytic activity in the degradation of pollutants. []
- Immobilization: Immobilizing FeTPPS on solid supports can enhance its stability and reusability without significantly compromising its catalytic activity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[[(2R,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570457.png)


![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)


